3-(Boc-aminomethyl)-1-acetylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

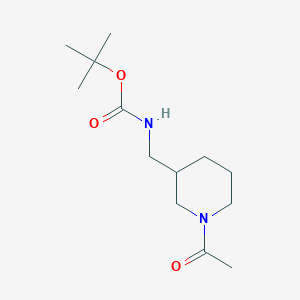

3-(Boc-aminomethyl)-1-acetylpiperidine is a chemical compound that features a piperidine ring substituted with an acetyl group at the 1-position and a Boc-protected aminomethyl group at the 3-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-1-acetylpiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Protection of the Aminomethyl Group: The aminomethyl group is protected using Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

1.2. Boc Protection and Functionalization

The synthesis of related compounds like 3-N-Boc-Aminomethylpiperidine (CAS 142643-29-6) involves:

-

Hydrogenation : Reduction of benzyl-protected intermediates (e.g., benzyl piperidin-3-ylmethylcarbamate) using Pd/C to remove benzyl groups.

-

Boc Deprotection : Acid-mediated cleavage of tert-butyl groups to expose the amine, followed by re-protection with di-tert-butyl dicarbonate (Boc anhydride) .

Critical Reagents :

-

10% Pd/C for hydrogenation.

-

Acetic acid or TFA for Boc deprotection.

2.1. Amide Coupling

In analogs like (S)-12 , amide coupling is employed to link the piperidine ring with the benzimidazole core. This involves reacting intermediates like 19 (a Boc-protected piperidine) with aldehydes or ketones under microwave-assisted conditions .

Key Mechanism :

-

Reduction-Cyclization : Sodium dithionite (Na₂S₂O₄) facilitates cyclization of nitro intermediates to form benzimidazole rings.

-

Amide Bond Formation : Coupling of the piperidine amine with pyridone aldehydes.

2.2. Hydrogenation and Debenzylation

For 3-N-Boc-Aminomethylpiperidine , hydrogenation of benzyl-protected precursors (e.g., benzyl piperidin-3-ylmethylcarbamate) removes benzyl groups, yielding the unprotected amine. Subsequent Boc protection stabilizes the amine for further functionalization .

Typical Conditions :

-

Hydrogen pressure : 1 atm.

-

Catalyst : Pd/C or Pd(OH)₂.

3.1. Lipophilic Efficiency (LipE)

In related compounds like (S)-12 , LipE is calculated as:

LipE=chromLog DpH7.4BRD4 BD1 pIC50

This metric guides optimization for aqueous solubility and cellular permeability .

3.2. Solubility and Selectivity

-

Solubility : Aqueous solubility >100 μg/mL is critical for cellular assays.

-

Domain Selectivity : Compounds like (S)-12 achieve 63-fold selectivity for BRD4 BD1 over BD2 due to steric clashes with His433 in BD2 .

4.1. Bromodomain Inhibition

3-(Boc-aminomethyl)-1-acetylpiperidine derivatives are used in BET bromodomain inhibitors, targeting BRD4 BD1. These compounds disrupt protein-histone interactions, modulating inflammation and cancer pathways .

4.2. Cellular Activity

科学的研究の応用

Organic Chemistry

3-(Boc-aminomethyl)-1-acetylpiperidine serves as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it an essential component in constructing diverse chemical architectures .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been used as an intermediate in the synthesis of enzyme inhibitors and receptor ligands. For instance, derivatives of this compound have shown promise as inhibitors for various biological targets, including those involved in cancer therapy and neurodegenerative diseases .

Biological Research

The compound's interaction with biological systems has been explored through studies on enzyme inhibition and receptor binding. Its Boc-protected amine can be deprotected to yield free amines that participate in biochemical interactions, making it useful for studying molecular mechanisms in drug action .

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Compounds synthesized from this precursor were evaluated for their ability to modulate cholinergic signaling, showing potential for developing novel treatments for neurodegenerative disorders .

Case Study 2: Cancer Therapeutics

Another study focused on the anticancer properties of piperidine derivatives derived from this compound. These compounds were subjected to cytotoxicity assays against various cancer cell lines, revealing enhanced efficacy compared to standard chemotherapeutic agents. The structural modifications facilitated by this compound's unique functional groups contributed to improved binding affinities at target sites within cancer cells .

作用機序

The mechanism of action of 3-(Boc-aminomethyl)-1-acetylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected aminomethyl group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.

類似化合物との比較

Similar Compounds

3-(Boc-aminomethyl)piperidine: Lacks the acetyl group at the 1-position.

1-Acetylpiperidine: Lacks the Boc-protected aminomethyl group at the 3-position.

3-(Aminomethyl)-1-acetylpiperidine: Lacks the Boc protection on the aminomethyl group.

Uniqueness

3-(Boc-aminomethyl)-1-acetylpiperidine is unique due to the presence of both the Boc-protected aminomethyl group and the acetyl group on the piperidine ring. This combination of functional groups allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of more complex molecules.

生物活性

3-(Boc-aminomethyl)-1-acetylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group on the amine, and an acetyl group. This structure is crucial for its biological interactions.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism .

Antimicrobial and Anticancer Properties

Research indicates that this compound has potential antimicrobial and anticancer properties. In vitro studies have demonstrated its efficacy against multiple bacterial strains and cancer cell lines. The compound's ability to disrupt cellular processes in pathogens and tumor cells may be attributed to its structural features that facilitate binding to specific targets.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential as an antibiotic agent.

- Anticancer Efficacy : In another study, derivatives of piperidine were tested for their ability to induce apoptosis in cancer cells. The results showed that this compound could effectively trigger programmed cell death in certain cancer cell lines, indicating its potential as an anticancer therapeutic .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is helpful.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Inhibition of key metabolic enzymes |

| Similar Piperidine Derivative A | Moderate | Significant | Apoptosis induction via receptor binding |

| Similar Piperidine Derivative B | Low | Low | Non-specific cellular disruption |

特性

IUPAC Name |

tert-butyl N-[(1-acetylpiperidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(16)15-7-5-6-11(9-15)8-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADXXXMWCCGNFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。